![molecular formula C11H13F3N2O2 B2394594 2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid CAS No. 938001-67-3](/img/structure/B2394594.png)

2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

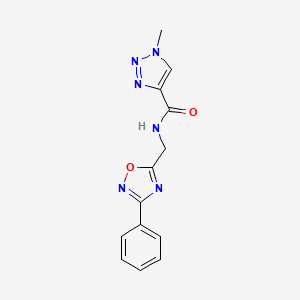

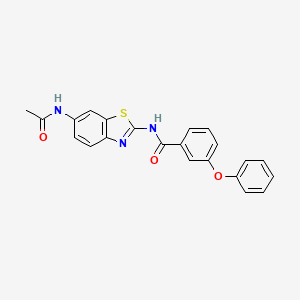

This compound, also known as 2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoic acid, has an empirical formula of C11H13F3N2O2 and a molecular weight of 262.23 . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Molecular Structure Analysis

The SMILES string representation of this compound isCCC(C(O)=O)N1N=C(C(F)(F)F)C2=C1CCC2 . This provides a text-based representation of the compound’s molecular structure.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Trifluoromethylazoles Synthesis: The synthesis of trifluoromethylazoles, including the study of acidic and basic trifluoromethyl heterocycles using 19F NMR spectroscopy, has been explored. These compounds have potential applications in measuring pH in biological media (Jones et al., 1996).

- Integrin Inhibitor Development: A nonpeptidic αvβ6 integrin inhibitor, synthesized for inhaled treatment of idiopathic pulmonary fibrosis, showcases the therapeutic potential of derivatives in biomedical research (Procopiou et al., 2018).

Chemical Reactions and Interactions

- Thermolysis and Crystal Structure Analysis: The thermolysis of trifluoromethyl-containing vinyldiazocarbonyl compounds and the X-ray crystal structure analysis of the products reveal insights into the reactivity and structural properties of these compounds (Nikolaev et al., 2013).

- Lewis Pair Reactivity: Studies on Lewis acid-base pairs with N-heterocyclic carbenes show their potential to act as frustrated Lewis pairs (FLPs), leading to heterolytic dihydrogen activation and opening avenues for catalysis research (Kronig et al., 2011).

Potential Applications in Sensing and Catalysis

- Hydrogen Bonds and Intermolecular Interactions: The study of tetrafluoroterephthalic acid with various aza compounds through strong hydrogen bonds and weak intermolecular interactions of C–H⋯F and C–H⋯O suggests applications in the design of novel molecular solids and sensors (Wang et al., 2014).

Biological Activities

- Antimicrobial Activity: Research on the synthesis of condensed pyrazoles and their catalytic activity in the cyclopropanation of olefins indicates potential biological activities, including antimicrobial properties (Maspero et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c1-2-7(10(17)18)16-8-5-3-4-6(8)9(15-16)11(12,13)14/h7H,2-5H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVVJBMGDGMJQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C2=C(CCC2)C(=N1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2394512.png)

![3-[6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2394514.png)

![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate](/img/structure/B2394515.png)

![(5-Bromopyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2394517.png)

![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2394523.png)

![5-bromo-2-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2394524.png)